![molecular formula C13H13N3S2 B276378 (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile](/img/structure/B276378.png)
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile, also known as TH-302, is a promising anticancer drug candidate. It is a prodrug that is activated under hypoxic conditions, making it a potential treatment for solid tumors that have low oxygen levels.
Mecanismo De Acción
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a prodrug that is activated under hypoxic conditions. In hypoxic conditions, the compound is metabolized by the enzyme 5'-nucleotidase to form the active metabolite, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA cross-linking agent that induces cell death in cancer cells. The activation of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is selective for hypoxic cells, making it a potential treatment for solid tumors that have low oxygen levels.
Biochemical and Physiological Effects:
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has a favorable safety profile, with few adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a valuable tool for studying the effects of hypoxia on cancer cells. It can be used to selectively target hypoxic cells in vitro and in vivo, allowing researchers to study the effects of hypoxia on tumor growth and response to treatment. However, (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a prodrug that requires activation by the enzyme 5'-nucleotidase, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile. One area of interest is the development of new methods for activating the prodrug, which could improve its efficacy and expand its potential applications. Another area of interest is the evaluation of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile in clinical trials, with a focus on identifying patient populations that may benefit most from the treatment.
Métodos De Síntesis
The synthesis of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile involves several steps, including the formation of a key intermediate, 5-(2-bromoethyl)-4,5-dihydrothieno[2,3-d]pyrimidin-6(1H)-one, which is then reacted with thioacetic acid to form the final product. The synthesis of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been optimized to improve yield and purity, and several alternative methods have been developed to produce the compound.
Aplicaciones Científicas De Investigación
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in treating various types of solid tumors. (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is particularly effective in hypoxic conditions, which are common in solid tumors and are associated with resistance to traditional chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile |
---|---|
Fórmula molecular |
C13H13N3S2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetonitrile |
InChI |
InChI=1S/C13H13N3S2/c14-6-7-17-12-11-9-4-2-1-3-5-10(9)18-13(11)16-8-15-12/h8H,1-5,7H2 |
Clave InChI |
XHIPCPWGDHQZFR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC#N |
SMILES canónico |
C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.